Carbendazim

Descripción general

Descripción

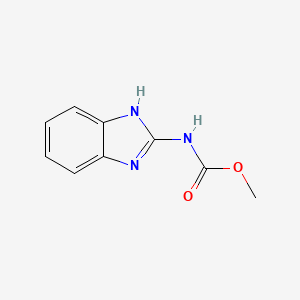

Carbendazim, chemically known as methyl 1H-benzimidazol-2-ylcarbamate, is a systemic fungicide belonging to the benzimidazole class. It is widely used in agriculture to control a broad spectrum of fungal diseases in crops such as cereals, fruits, and vegetables. This compound is also a metabolite of benomyl, another fungicide. Its primary function is to inhibit the growth of fungi by interfering with their cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carbendazim can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound. The reaction conditions typically involve the use of toluene and water as solvents, with the reaction temperature maintained at around 0-5°C .

Industrial Production Methods: In industrial settings, this compound is often produced using the lime nitrogen method. This involves the hydrolysis of calcium cyanamide to produce cyanamide, which then reacts with methyl chloroformate to form methyl carbamate. The methyl carbamate subsequently reacts with o-phenylenediamine to yield this compound. This method is preferred due to its high yield and purity .

Análisis De Reacciones Químicas

Oxidative Degradation Pathways

Carbendazim undergoes oxidative degradation via advanced catalytic systems, primarily involving hydrogen peroxide (H₂O₂) and TAML activators. Key findings include:

TAML-Catalyzed Oxidation

-

Catalyst 1 ([Fe{4-NO₂C₆H₃-1,2-(NCOCMe₂NSO₂)₂CHMe}(OH₂)]⁻) outperforms Catalyst 2b ([Fe{4-NO₂C₆H₃-1,2-(NCOCMe₂NCO)₂CF₂}(OH₂)]⁻) by 4.6× in reactivity at pH 7.0 and 25°C .

-

Degradation products include:

-

Reaction kinetics show substrate inhibition at high this compound concentrations, linked to fluorescence quenching of Cbz by TAML catalysts .

Table 1: Comparative Catalytic Performance

| Catalyst | Conditions (pH, Temp) | Major Products | Reaction Rate (vs Catalyst 2b) |

|---|---|---|---|

| 1 | 7.0, 25°C | NO₂Cbz, Oxalic acid | 4.6× faster |

| 2b | 7.0, 25°C | Partial oxidation | Baseline |

Microbial and Enzymatic Degradation

Microbial strains metabolize this compound through hydrolysis and ring cleavage:

Key Microbial Pathways

-

Hydrolysis : Dominated by Rhodococcus spp., cleaving the methylcarbamate group to form 2-aminobenzimidazole (2-AB) .

-

Ring Cleavage : 2-AB is hydroxylated to 2-hydroxybenzimidazole (2-HB) , followed by aromatic ring breakdown to CO₂ and H₂O .

-

Enzymes Involved :

Table 2: Microbial Degradation Efficiency

| Strain | Degradation Product | Timeframe | Efficiency |

|---|---|---|---|

| Rhodococcus jialingiae | 2-AB | 72 h | >90% |

| Rhodococcus erythropolis | CO₂/H₂O | 120 h | ~70% |

Catalytic Nitration

Nitration occurs under oxidative conditions in the presence of nitrite (NO₂⁻):

-

Mechanism : TAML/H₂O₂ systems generate nitro radicals (- NO₂), which attack the benzimidazole ring at the para position .

-

Product : 6-Nitro-3,4-dioxocyclohexa-1,5-dien-1-ylcarbamate identified via LC-MS (m/z = 237) .

Hydrogen-Mediated Degradation in Plants

Molecular hydrogen (H₂) enhances this compound detoxification in leaves:

-

Glutathione (GSH) Activation : H₂ upregulates GSH biosynthesis, facilitating conjugation with this compound derivatives .

-

Genetic Evidence : Transgenic Arabidopsis expressing CrHYD1 (hydrogenase gene) show 40% lower this compound residues vs wild-type .

Ferrate(VI) Oxidation

Fe(VI) efficiently degrades this compound under near-neutral conditions (pH 7–9):

Hydrolysis and Photolysis

-

Hydrolysis : Stable at pH 5–7 (half-life >6 months), but degrades at pH 9 (half-life = 22 days at 22°C) .

-

Photolysis : Resistant to UV light (290–490 nm) under sterile conditions .

Metabolite Formation from Precursors

This compound is a metabolite of:

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungal Disease Control

Carbendazim is predominantly used in agriculture to manage fungal pathogens that affect crops. Its systemic nature allows it to be absorbed and translocated within plants, providing effective protection against diseases such as:

- Powdery Mildew : Commonly found in cereals and vegetables.

- Root Rot : Affecting various crops including potatoes and tomatoes.

- Leaf Spot Diseases : Impacting a wide range of ornamental and food crops.

The compound's mode of action involves inhibiting fungal cell division by disrupting microtubule formation, which is crucial for mitosis. This mechanism not only helps in controlling existing infections but also prevents the development of new ones.

| Crop Type | Fungal Disease | Application Rate (g/ha) | Remarks |

|---|---|---|---|

| Cereals | Powdery Mildew | 200-300 | Effective during flowering stage |

| Vegetables | Root Rot | 150-250 | Applied at planting |

| Ornamental Plants | Leaf Spot | 100-200 | Preventive treatment recommended |

Environmental Impact

While this compound is effective in agricultural settings, its extensive use raises environmental concerns. Studies have shown that it can persist in soil and water systems, potentially leading to contamination. The compound has been detected in various ecosystems, indicating its widespread environmental footprint.

Non-target Organism Toxicity

Research indicates that this compound can adversely affect non-target organisms, including beneficial soil microorganisms and aquatic life. For instance:

- Microbial Communities : this compound disrupts microbial diversity and functionality in soil ecosystems, which can lead to reduced soil health.

- Aquatic Species : It poses risks to fish and other aquatic organisms due to its bioaccumulation potential.

Veterinary Medicine

In veterinary applications, this compound is utilized to control fungal infections in livestock. Its antifungal properties help manage conditions such as:

- Dermatophytosis : A fungal infection affecting skin and hair.

- Systemic Fungal Infections : Particularly in immunocompromised animals.

However, the use of this compound in veterinary medicine must be carefully monitored due to potential residues in animal products.

Anticancer Research

Recent studies have highlighted the dual role of this compound as both a fungicide and a potential anticancer agent. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Anticancer Activity

A study conducted on mammalian tumor cells revealed that this compound inhibits cell proliferation through mechanisms similar to its antifungal action. The compound has shown promise in preclinical trials, leading to investigations into its efficacy against drug-resistant tumors.

| Study Focus | Findings | |

|---|---|---|

| Mammalian Tumor Cells | Inhibition of proliferation | Potential for development as an anticancer drug |

| Drug-resistant Cell Lines | Significant cytotoxic effects observed | Further clinical trials recommended |

Regulatory Considerations

Given the environmental and health implications associated with this compound usage, regulatory bodies worldwide have established guidelines for its application. These regulations focus on:

- Maximum Residue Limits (MRLs) : Ensuring food safety by limiting the amount of this compound residues permissible in food products.

- Risk Assessment Protocols : Evaluating the potential risks associated with its use in agricultural practices.

Mecanismo De Acción

Carbendazim exerts its fungicidal effects by binding to tubulin proteins, which are essential for the formation of microtubules during cell division. By disrupting microtubule assembly, this compound inhibits the formation of the mitotic spindle, leading to the arrest of cell division and ultimately the death of the fungal cells . This mechanism is similar to that of other benzimidazole fungicides.

Comparación Con Compuestos Similares

Benomyl: A precursor to carbendazim, benomyl is also a benzimidazole fungicide that undergoes metabolic conversion to this compound in plants and animals.

Thiophanate-methyl: Another benzimidazole fungicide, thiophanate-methyl is converted to this compound in the environment and exhibits similar fungicidal properties.

Uniqueness of this compound: this compound is unique in its high efficacy against a wide range of fungal pathogens and its ability to be used both as a pre- and post-harvest treatment. Its systemic action allows it to be absorbed by plants and translocated to various parts, providing comprehensive protection against fungal diseases .

Actividad Biológica

Carbendazim, a systemic fungicide belonging to the benzimidazole class, is widely employed in agriculture to control a variety of fungal pathogens. Its biological activity primarily involves the inhibition of microtubule formation, which is crucial for cell division in fungi and other organisms. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various organisms, and relevant case studies.

This compound exerts its fungicidal effects by binding to β-tubulin, disrupting microtubule assembly and leading to impaired cell division. This mechanism is particularly significant in fungi but also affects mammalian cells. The interaction with β-tubulin is critical as mutations in this protein can confer resistance to this compound, as evidenced by studies demonstrating that the E198A mutation in β-tubulin results in a resistant phenotype .

| Target | Effect | Outcome |

|---|---|---|

| β-Tubulin | Inhibition of microtubule polymerization | Disruption of cell division |

| GTP Binding Sites | Interference with guanosine triphosphate binding | Impaired chromosome segregation |

| NF-kB Pathway | Activation leading to neuroinflammation | Potential for increased cancer risk |

Fungi

Research indicates that low concentrations of this compound can stimulate mycelial growth in certain fungi, such as Magnaporthe oryzae. In controlled experiments, concentrations ranging from 0.003 to 0.1 µg/mL resulted in significant increases in mycelial growth compared to controls . This phenomenon, known as hormesis, suggests that this compound may have dual effects depending on the dosage.

Mammals

In mammalian studies, this compound has shown significant effects on hematological and biochemical parameters. A study administering doses of 150, 300, and 600 mg/kg/day to male rats revealed alterations in liver and kidney function markers. Specifically, higher doses led to increased levels of glucose and cholesterol while decreasing white blood cell counts . Histopathological examinations indicated liver congestion and kidney damage at elevated doses.

Honey Bees

Field-realistic concentrations of this compound were found to affect the immune response and detoxification processes in honey bees. Although survival rates did not significantly differ among treated groups, the implications for bee health and environmental impact are concerning .

Table 2: Effects of this compound on Different Organisms

| Organism | Concentration | Observed Effect |

|---|---|---|

| Magnaporthe oryzae | 0.003 - 0.1 µg/mL | Increased mycelial growth (hormesis) |

| Male Rats | 150 - 600 mg/kg/day | Altered liver/kidney function; histopathology changes |

| Honey Bees | Field-realistic levels | Altered immune response; no significant survival difference |

Case Study 1: Hormetic Effects on Magnaporthe oryzae

In a controlled laboratory setting, researchers observed that low doses of this compound (0.03 µg/mL) stimulated mycelial growth by up to 11.84% compared to untreated controls over several generations . This study underscores the importance of dosage in determining the biological activity of chemical agents.

Case Study 2: Toxicological Impact on Male Rats

A study conducted over 15 weeks assessed the toxicological effects of this compound on male rats at varying doses. Significant biochemical changes were noted at higher doses (300-600 mg/kg), including increased serum enzyme levels indicative of liver damage and alterations in hematological parameters such as reduced white blood cell counts . These findings highlight the potential risks associated with exposure to this compound.

Propiedades

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024729 | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ..., Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |

CAS No. |

10605-21-7, 37953-07-4 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzimidazolecarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037953074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbendazim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbendazim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbendazim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENDAZIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75J14AA89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.